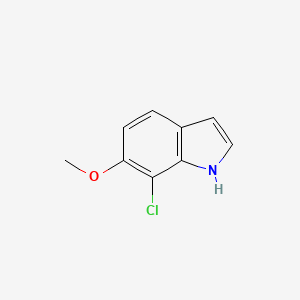

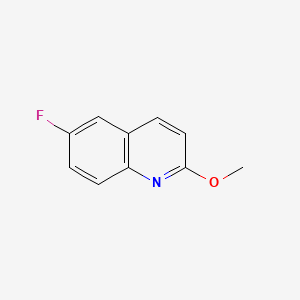

6-Fluoro-2-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

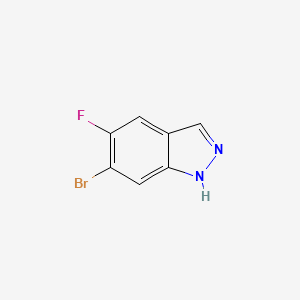

6-Fluoro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 177.18 .Applications De Recherche Scientifique

Facile Synthesis Techniques : Studies like the one by Li, Zhang, and Mangano (2008) discuss the synthesis of related compounds like 3-Fluoro-6-methoxyquinoline, highlighting methods to produce these compounds efficiently (Li, Zhang, & Mangano, 2008).

Fluorescence Properties : The fluorescence characteristics of 6-methoxyquinoline and its derivatives are explored in studies by Schulman et al. (1974) and others, indicating their potential applications in sensing and imaging technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).

Chemosensors for Metal Ions : Compounds like 5-Chloro-8-methoxyquinoline have been characterized as chemosensors for specific metal ions, such as cadmium, which is crucial for environmental and food safety monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Antimicrobial Drug Discovery : Halogenated quinoline building blocks are used in antimicrobial drug discovery, as highlighted in a study by Flagstad et al. (2014), which emphasizes the synthesis of such compounds for antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Anticancer Drug Development : Derivatives of quinoline, such as 2-phenylquinolin-4-ones, have shown significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug development (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

Solvatochromic Shift and Dipole Moment Estimation : The solvatochromic shift of absorption and fluorescence spectra of 6-methoxyquinoline has been used to estimate ground and excited state dipole moments, highlighting its use in understanding molecular properties (Varma, Joshi, & Pant, 2013).

Fluorescent Labeling Reagent : The novel fluorophore 6-Methoxy-4-quinolone has been explored as a fluorescent labeling reagent in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

6-fluoro-2-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZUSOWUSDBAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682437 |

Source

|

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226808-76-9 |

Source

|

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.